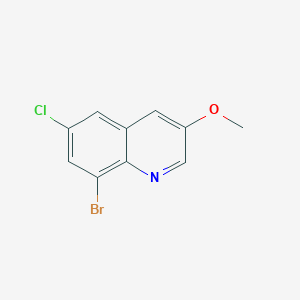
3-Chloro-5-cyclopropylpyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-cyclopropylpyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C8H6ClN3. This compound is characterized by a pyrazine ring substituted with a chlorine atom at the 3-position, a cyclopropyl group at the 5-position, and a nitrile group at the 2-position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropyrazine-2-carbonitrile with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused ring systems
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 3-amino-5-cyclopropylpyrazine-2-carbonitrile or 3-alkoxy-5-cyclopropylpyrazine-2-carbonitrile can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Cyclization Products: Fused heterocyclic compounds
Scientific Research Applications
3-Chloro-5-cyclopropylpyrazine-2-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropylpyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrazine-2-carbonitrile: Similar structure but lacks the cyclopropyl group.
5-Cyclopropylpyrazine-2-carbonitrile: Similar structure but lacks the chlorine atom.
3-Chloro-5-methylpyrazine-2-carbonitrile: Similar structure but has a methyl group instead of a cyclopropyl group
Uniqueness
3-Chloro-5-cyclopropylpyrazine-2-carbonitrile is unique due to the presence of both chlorine and cyclopropyl substituents, which confer distinct chemical reactivity and biological activity. The combination of these groups enhances its versatility as a synthetic intermediate and its potential as a bioactive molecule .
Properties
CAS No. |
2704571-51-5 |
|---|---|
Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
3-chloro-5-cyclopropylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H6ClN3/c9-8-6(3-10)11-4-7(12-8)5-1-2-5/h4-5H,1-2H2 |
InChI Key |
AUGIPFGGEVMITH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C(=N2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13912572.png)

![(rac)-2-Chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13912578.png)
![3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13912582.png)

![tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B13912612.png)
![1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B13912615.png)
![6-[3-(Azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13912618.png)
